2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 88812-79-7
VCID: VC4808725
InChI: InChI=1S/C13H15N3O2/c1-10-7-12(16-18-10)15-13(17)9-14-8-11-5-3-2-4-6-11/h2-7,14H,8-9H2,1H3,(H,15,16,17)
SMILES: CC1=CC(=NO1)NC(=O)CNCC2=CC=CC=C2
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

CAS No.: 88812-79-7

Cat. No.: VC4808725

Molecular Formula: C13H15N3O2

Molecular Weight: 245.282

* For research use only. Not for human or veterinary use.

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide - 88812-79-7

Specification

CAS No. 88812-79-7
Molecular Formula C13H15N3O2
Molecular Weight 245.282
IUPAC Name 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Standard InChI InChI=1S/C13H15N3O2/c1-10-7-12(16-18-10)15-13(17)9-14-8-11-5-3-2-4-6-11/h2-7,14H,8-9H2,1H3,(H,15,16,17)
Standard InChI Key NBMNSSQOXRXYMC-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)CNCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Structural Components

The molecule comprises three distinct regions:

  • Benzylamino group: A benzene ring attached to a methylene bridge (–CH2–) and an amine (–NH–), providing hydrophobic interactions and hydrogen-bonding capabilities .

  • Acetamide linker: A –CH2–C(=O)–NH– group that bridges the benzylamine and oxazole moieties, enhancing molecular flexibility and solubility .

  • 5-Methyl-1,2-oxazol-3-yl group: A five-membered heterocyclic ring containing nitrogen and oxygen atoms, which influences electronic properties and bioactivity .

Molecular Formula and Weight

  • Formula: C₁₇H₁₆N₃O₂ .

  • Molecular weight: 280.32 g/mol .

  • SMILES notation: CC1=CC(=NO1)NC(=O)CNCc1ccccc1 .

Table 1: Key Structural Descriptors

PropertyValueSource
logP (Partition coefficient)3.16
Hydrogen bond donors1
Hydrogen bond acceptors4
Polar surface area47.13 Ų

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of 5-methyl-1,2-oxazol-3-amine: Cyclocondensation of hydroxylamine with a β-keto ester derivative .

  • Acetylation: Reaction with acetyl chloride to yield N-(5-methyl-1,2-oxazol-3-yl)acetamide .

  • Benzylamination: Substitution of the acetamide’s methyl group with benzylamine via nucleophilic acyl substitution .

Challenges in Synthesis

  • Low yields: Steric hindrance from the benzyl group complicates the final amidation step .

  • Purification difficulties: The compound’s moderate solubility in polar solvents necessitates chromatography or recrystallization .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Oxazole ring formationNH₂OH·HCl, EtOH, reflux65–70
AcetylationAcCl, pyridine, 0°C80–85
BenzylaminationBenzylamine, DMF, 80°C50–55

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO); poorly soluble in water (logSw = -3.20) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the acetamide group .

Spectroscopic Data

  • IR spectroscopy: N–H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C–N stretch (~1250 cm⁻¹) .

  • NMR (¹H): δ 2.35 (s, 3H, CH₃), δ 4.45 (s, 2H, CH₂), δ 7.25–7.40 (m, 5H, aromatic) .

Target ClassExamplePotential Application
KinasesJAK3, EGFRCancer therapy
GPCRsHistamine H₁ receptorAllergy treatment
Bacterial enzymesD-Ala-D-Ala ligaseAntibiotic development

Applications in Drug Discovery

Lead Optimization

  • Bioisosteric replacement: The oxazole moiety may substitute for phenyl rings to improve metabolic stability .

  • Prodrug design: The acetamide group can be modified for enhanced bioavailability .

Material Science Applications

  • Ligand design: The benzylamino group facilitates coordination with transition metals in catalysis .

Challenges and Future Directions

Synthetic Limitations

  • Scalability issues due to low yields in benzylamination .

  • Need for greener solvents to improve sustainability .

Research Opportunities

  • Structure-activity relationship (SAR) studies: Systematic modification of the benzyl and oxazole groups .

  • In vivo toxicology: Assessing pharmacokinetics and safety profiles .

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